molecular formula C13H15ClFNO4S B2909687 Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate CAS No. 2382476-87-9

Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate

Cat. No. B2909687
CAS RN: 2382476-87-9
M. Wt: 335.77
InChI Key: FOYVSUZSQADLKJ-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate is a chemical compound that has gained attention in scientific research due to its potential as a useful tool in various applications.

Mechanism of Action

The mechanism of action of Benzyl (Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes in the body.
Biochemical and Physiological Effects:
Benzyl (Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. It has also been shown to have an effect on the central nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Benzyl (Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate in lab experiments is its versatility. It can be used in a variety of applications, including drug development and chemical biology. However, one limitation of using this compound is that it can be difficult to synthesize and purify.

Future Directions

There are many future directions for research involving Benzyl (Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate. One area of research could be the development of new drugs based on this compound. Another area of research could be the exploration of its anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, further research could be done to better understand its mechanism of action and its effects on the central nervous system.

Synthesis Methods

Benzyl (Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate is synthesized using a multi-step process. The first step involves the reaction of 4-fluoropyrrolidine-1-carboxylic acid with benzyl chloride to form the benzyl ester. The second step involves the reaction of the benzyl ester with chlorosulfonylmethyl chloride in the presence of a base to form the final product.

Scientific Research Applications

Benzyl (Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate has been used in a variety of scientific research applications. One of the most common uses is as a building block in the synthesis of other compounds. It has also been used in the development of new drugs and as a tool in chemical biology.

properties

IUPAC Name

benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO4S/c14-21(18,19)9-12-6-11(15)7-16(12)13(17)20-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYVSUZSQADLKJ-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate

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